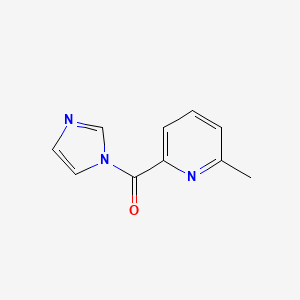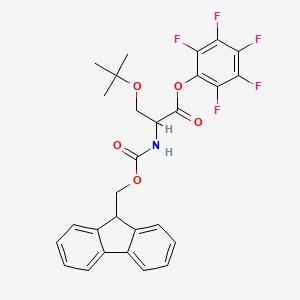
N-|A-Fmoc-O-t.-butyl-L-serine pentafluorophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Ser(tBu)-OPfp, also known as N-α-Fmoc-O-tert-butyl-L-serine pentafluorophenyl ester, is a derivative of serine used in peptide synthesis. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the N-terminus, a tert-butyl group protecting the hydroxyl side chain, and a pentafluorophenyl ester at the C-terminus. These protecting groups are crucial in solid-phase peptide synthesis, allowing for the selective deprotection and coupling of amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ser(tBu)-OPfp typically involves the protection of the serine amino acid. The process begins with the protection of the hydroxyl group of serine using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole. The Fmoc group is then introduced at the N-terminus using Fmoc-Cl and a base such as sodium carbonate. Finally, the pentafluorophenyl ester is formed by reacting the protected serine with pentafluorophenol and a coupling reagent like dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production of Fmoc-Ser(tBu)-OPfp follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The use of solid supports and automated systems allows for efficient and high-throughput production of the compound .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ser(tBu)-OPfp undergoes several types of chemical reactions, including:
Substitution Reactions: The pentafluorophenyl ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, while the tert-butyl group can be cleaved under acidic conditions, such as trifluoroacetic acid (TFA) treatment .
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
tert-Butyl Deprotection: Trifluoroacetic acid (TFA) in the presence of scavengers like water and triisopropylsilane (TIS).
Coupling Reactions: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with pentafluorophenol
Major Products
The major products formed from these reactions are peptides with specific sequences, where Fmoc-Ser(tBu)-OPfp acts as a building block. The deprotection steps yield free serine residues in the peptide chain .
Scientific Research Applications
Chemistry
Fmoc-Ser(tBu)-OPfp is widely used in the synthesis of peptides and proteins. It serves as a building block in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to form complex peptides .
Biology
In biological research, peptides synthesized using Fmoc-Ser(tBu)-OPfp are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding. These peptides can also be used as antigens for antibody production .
Medicine
Peptides synthesized with Fmoc-Ser(tBu)-OPfp have applications in drug development, including the design of peptide-based therapeutics and vaccines. These peptides can be used to target specific proteins or pathways involved in diseases .
Industry
In the industrial sector, Fmoc-Ser(tBu)-OPfp is used in the production of peptide-based materials, such as hydrogels and nanomaterials, which have applications in drug delivery and tissue engineering .
Mechanism of Action
The mechanism of action of Fmoc-Ser(tBu)-OPfp involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the N-terminus, preventing unwanted reactions during peptide elongation. The tert-butyl group protects the hydroxyl side chain, allowing for selective deprotection and coupling. The pentafluorophenyl ester acts as an activated ester, facilitating the formation of peptide bonds through nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Ser(tBu)-OH: Similar to Fmoc-Ser(tBu)-OPfp but lacks the pentafluorophenyl ester group.
Fmoc-Thr(tBu)-OH: Contains a threonine residue instead of serine.
Fmoc-Asp(OtBu)-OH: Contains an aspartic acid residue with a tert-butyl ester protecting the carboxyl side chain .
Uniqueness
Fmoc-Ser(tBu)-OPfp is unique due to the presence of the pentafluorophenyl ester group, which enhances its reactivity in peptide coupling reactions. This makes it a valuable reagent in solid-phase peptide synthesis, allowing for efficient and high-yield peptide bond formation .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F5NO5/c1-28(2,3)38-13-19(26(35)39-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUJYVMLNKRFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F5NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine](/img/structure/B12829580.png)
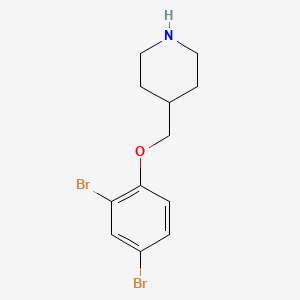

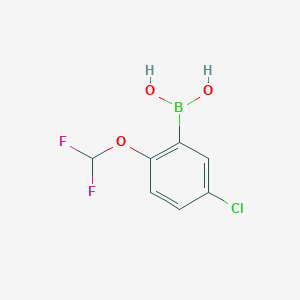


![(5AS,10bR)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12829615.png)
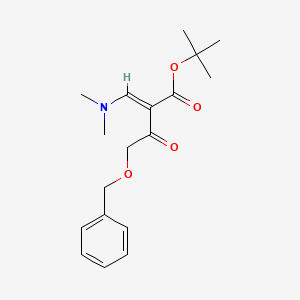

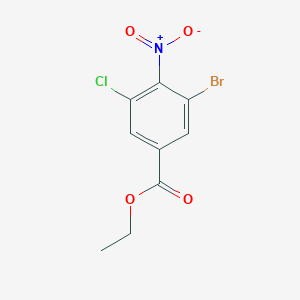
![(1H-Benzo[d]imidazol-2-yl)methanediol](/img/structure/B12829637.png)
![N-[3-(aminomethyl)pyridin-2-yl]sulfamide](/img/structure/B12829638.png)
